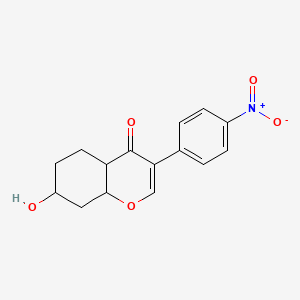
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a hexahydrochromen ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2,4-dihydroxybenzaldehyde reacts with 4-nitrophenylacetonitrile . This reaction is followed by a cyclization step to form the chromen ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-oxo-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one.
Reduction: Formation of 7-hydroxy-3-(4-aminophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and nitrophenyl groups play a crucial role in its biological activity. For example, the hydroxy group can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-3-(4-nitrophenyl)coumarin: Similar structure but lacks the hexahydrochromen ring system.
7-Diethylamino-3-(4-nitrophenyl)coumarin: Contains a diethylamino group instead of a hydroxy group.
5,7-Dihydroxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one: Similar structure but with additional hydroxy groups and a different ring system
Uniqueness
7-Hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromen ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater flexibility and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H15NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-4,8,11-12,14,17H,5-7H2 |
InChI-Schlüssel |
IYLGVAUUORUABD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




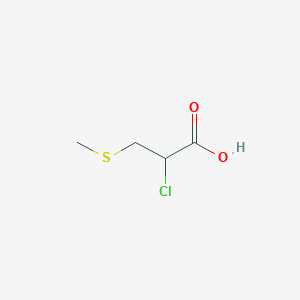
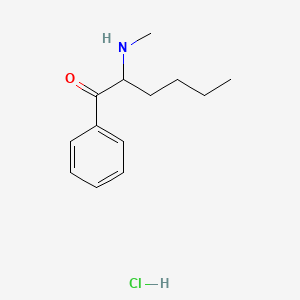
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
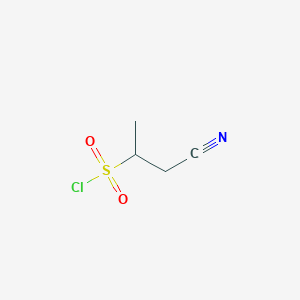
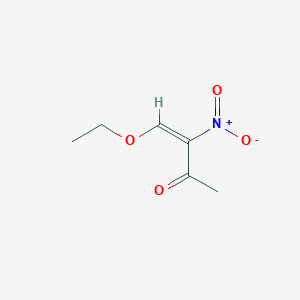
-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)

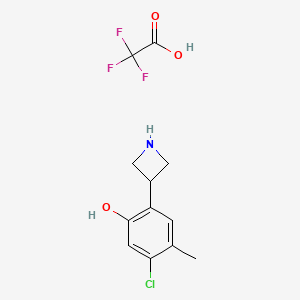

![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
